molecular formula C4H4MgO4 B1624239 Magnesium succinate CAS No. 556-32-1

Magnesium succinate

Cat. No. B1624239
Key on ui cas rn: 556-32-1
M. Wt: 140.38 g/mol
InChI Key: GFKXPVFCUXHGEB-UHFFFAOYSA-L
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Patent
US09376364B2

Procedure details

Magnesium hydroxide (99 g) was added to a solution of 200 g succinic acid in 888 g water at room temperature and heated up to complete dissolution (by visual observation).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
888 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2:2].[OH-].[C:4]([OH:11])(=[O:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8]>O>[C:4]([O-:11])(=[O:10])[CH2:5][CH2:6][C:7]([O-:9])=[O:8].[Mg+2:2] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
200 g
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Name
Quantity
888 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated up to complete dissolution (by visual observation)

Outcomes

Product
Name
Type
Smiles
C(CCC(=O)[O-])(=O)[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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